Product packaging for Etzadroxil(Cat. No.:CAS No. 2983-38-2)

Etzadroxil

Cat. No.: B1359954
CAS No.: 2983-38-2
M. Wt: 144.21 g/mol
InChI Key: MJGSLNIPTRPYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethylbutanoate (CAS 2983-38-2) is a clear, colorless liquid organic compound belonging to the class of fatty acid esters . It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol . This compound is of significant interest in research, particularly in the fields of flavor and fragrance chemistry, where it is employed as a flavoring agent and fragrance ingredient . It is sanctioned for use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA No. 4344) . Typical use levels in research and development for food analogs range from 1 to 500 ppm, with higher concentrations found in applications such as chewing gum, hard candy, and seasonings . In biochemical research, Ethyl 2-ethylbutanoate serves as a model compound for studying the properties and oxidation kinetics of fatty acid ethyl esters (FAEEs) . These studies are crucial for understanding the combustion characteristics of fully renewable biodiesel fuels, as FAEEs are key components . The compound's physicochemical properties include a boiling point of 156-157 °C at 760 mmHg, a specific gravity of 0.867-0.869 at 20°C, and a refractive index of 1.403-1.405 at 20°C . It has an estimated water solubility of 356.7 mg/L at 25 °C and a logP (o/w) of approximately 2.67, indicating moderate hydrophobicity . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1359954 Etzadroxil CAS No. 2983-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGSLNIPTRPYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183963
Record name Ethyl 2-ethylbutyrate
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

156.00 to 157.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865 - 0.871
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2983-38-2
Record name Ethyl 2-ethylbutyrate
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Record name Ethyl 2-ethylbutyrate
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Record name Ethyl 2-ethylbutyrate
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Record name Ethyl 2-ethylbutyrate
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Record name ETHYL 2-ETHYLBUTYRATE
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Record name Ethyl 2-ethylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Ethylbutanoate

Classical Esterification Routes for Ethyl 2-ethylbutanoate

The traditional method for producing ethyl 2-ethylbutanoate involves the direct esterification of 2-ethylbutanoic acid with ethanol (B145695).

Acid-Catalyzed Esterification of 2-Ethylbutanoic Acid with Ethanol

The most common laboratory and industrial synthesis of ethyl 2-ethylbutanoate is achieved through the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves heating 2-ethylbutanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed, often by distillation. chemguide.co.uk

The general mechanism involves the following steps:

Protonation of the carbonyl group of 2-ethylbutanoic acid. chemguide.co.uk

Nucleophilic attack of ethanol on the protonated carbonyl carbon. chemguide.co.uk

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester, ethyl 2-ethylbutanoate, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Reaction Component Role
2-Ethylbutanoic AcidCarboxylic Acid Reactant
EthanolAlcohol Reactant
Sulfuric Acid (H₂SO₄)Acid Catalyst
HeatIncreases reaction rate

This table summarizes the key components in the acid-catalyzed esterification of 2-ethylbutanoic acid with ethanol.

Alternative Chemical Synthesis Approaches

Beyond the classical Fischer esterification, other chemical methods can be employed for the synthesis of esters like ethyl 2-ethylbutanoate. One such method is the reaction of an acid chloride with an alcohol. This reaction proceeds readily at room temperature and produces the ester along with hydrogen chloride gas. byjus.com Another approach is transesterification, where an existing ester reacts with an alcohol in the presence of a catalyst to form a new ester. For instance, another ester could be reacted with ethanol to produce ethyl 2-ethylbutanoate. smolecule.com

Biocatalytic and Enzymatic Synthesis of Ethyl 2-ethylbutanoate

Biocatalytic methods offer a greener and more specific alternative to traditional chemical synthesis. These methods often utilize enzymes, such as lipases, or whole microorganisms.

Lipase-Catalyzed Esterification in Aqueous and Solvent-Free Systems

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the synthesis of esters through esterification, alcoholysis, and acidolysis. conicet.gov.arconicet.gov.ar The use of lipases for the production of ethyl 2-ethylbutanoate is advantageous as it often occurs under milder conditions and can be performed in aqueous or solvent-free systems, reducing the environmental impact. nih.govresearchgate.net For example, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective in catalyzing the esterification of butanoic acid and ethanol. researchgate.net The reaction kinetics of lipase-catalyzed ester synthesis often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. nih.govmdpi.com

Enzyme Source Reaction Type Key Findings
Candida rugosa lipaseTransesterificationThe reaction rate can be described by a Michaelis-Menten equation with a Ping-Pong Bi-Bi mechanism and competitive inhibition by both substrates. nih.govebi.ac.uk
Thermomyces lanuginosus lipaseEsterificationUltrasound energy combined with molecular sieves can enhance the synthesis of ethyl butanoate. ebi.ac.uk
Mucor miehei lipaseAlcoholysisAn integrated liquid-vapor system can be used to effectively promote lipase-catalyzed alcoholysis reactions. ucp.pt

This table presents research findings on lipase-catalyzed synthesis of butanoate esters.

Microbial Synthesis Pathways: Alcoholysis and Esterification in Microorganisms and Plants

Certain microorganisms, including bacteria and yeasts, are capable of producing esters like ethyl 2-ethylbutanoate. researchgate.netoeno-one.eu They can synthesize these compounds through two primary pathways: esterification of a carboxylic acid and an alcohol, or alcoholysis, which involves the reaction of an ester and an alcohol. conicet.gov.arconicet.gov.ar The production of esters by microorganisms is often influenced by the availability of precursors, such as alcohols and fatty acids. nih.gov

Lactobacillus fermentum and Propionibacterium freudenreichii are two bacterial species that have been identified for their ability to produce esters. Studies have shown that L. fermentum can produce significant levels of ethyl butanoate, primarily through alcoholysis. conicet.gov.arconicet.gov.ar This bacterium is a heterofermentative lactic acid bacterium, meaning it can produce ethanol, a key precursor for ethyl ester synthesis. conicet.gov.ar

Propionibacterium freudenreichii, a bacterium commonly used in the ripening of Swiss-type cheeses, also contributes to flavor development through the synthesis of various compounds, including esters. nih.govpjoes.com Research has demonstrated that P. freudenreichii can synthesize ethyl butanoate via both esterification and alcoholysis. conicet.gov.arconicet.gov.ar The specific pathway utilized can be strain-dependent. conicet.gov.ar For instance, cell-free extracts of some P. freudenreichii strains have shown higher activity for esterification, while others may favor alcoholysis. conicet.gov.arconicet.gov.ar

Microorganism Primary Synthesis Pathway Key Precursors
Lactobacillus fermentumAlcoholysisEthanol, Tributyrin conicet.gov.ar
Propionibacterium freudenreichiiEsterification and AlcoholysisButanoic acid, Ethanol, Tributyrin conicet.gov.arconicet.gov.ar

This table summarizes the roles of Lactobacillus fermentum and Propionibacterium freudenreichii in the synthesis of ethyl butanoate.

Advanced Synthetic Strategies and Derivatives

Advanced synthetic methodologies for ethyl 2-ethylbutanoate focus on both the creation of structurally related derivatives and the development of more efficient and sustainable production technologies. These strategies move beyond traditional esterification and explore complex molecular construction and innovative catalytic processes.

Synthesis of Substituted Ethylbutanoates (e.g., Ethyl 2-ethyl-2-methylbutanoate)

The synthesis of substituted ethylbutanoates, such as ethyl 2-ethyl-2-methylbutanoate, involves the introduction of additional alkyl groups onto the ester backbone. This substitution at the α-carbon creates a quaternary center, which can be a synthetically challenging task.

A primary method for synthesizing ethyl 2-ethyl-2-methylbutanoate is through the alkylation of an enolate intermediate derived from ethyl 2-ethylbutanoate. chemicalbook.comchemicalbook.com This reaction involves deprotonation at the α-carbon using a strong, non-nucleophilic base, followed by the introduction of a methyl group using an electrophile like iodomethane (B122720). chemicalbook.com The process begins by dissolving ethyl 2-ethylbutanoate in a solvent such as tetrahydrofuran (B95107) (THF) and cooling it to a low temperature, typically -78°C, under an inert atmosphere to prevent side reactions. chemicalbook.comchemicalbook.com A strong base, lithium diisopropylamide (LDA), is then added to generate the lithium enolate. After a short period, iodomethane is introduced to the reaction mixture. chemicalbook.com The mixture is allowed to slowly warm to room temperature, and upon completion, the reaction is quenched with a saturated ammonium (B1175870) chloride solution. chemicalbook.comchemicalbook.com This specific method has been reported to achieve a high yield of 95%. chemicalbook.com

Below is a data table summarizing the reaction conditions for this synthesis.

Table 1: Synthesis of Ethyl 2-ethyl-2-methylbutanoate via Enolate Alkylation

Parameter Condition
Starting Material Ethyl 2-ethylbutanoate
Reagents Lithium diisopropylamide (LDA), Iodomethane
Solvent Tetrahydrofuran (THF)
Temperature -78°C for deprotonation, then warming to room temperature
Atmosphere Inert (Nitrogen)
Reaction Time 30 minutes for enolate formation, then overnight for alkylation
Workup Quenching with saturated ammonium chloride solution
Reported Yield 95% chemicalbook.com

The precursor for this reaction, 2-ethyl-2-methylbutanoic acid, can itself be synthesized through various advanced methods. One notable industrial process involves the carbonylation of olefins like 3-methyl-2-pentene or 2-ethyl-1-butene. google.com This reaction is carried out in the presence of a strong acid catalyst and high-pressure carbon monoxide, followed by hydrolysis with water to yield the desired neoacid. google.com This high-yield synthesis provides a crucial building block for producing more complex derivatives. google.com

Exploration of Novel Catalytic Systems for Ethyl 2-ethylbutanoate Production

Research into the production of ethyl 2-ethylbutanoate and related esters is increasingly focused on novel catalytic systems that offer improvements in efficiency, selectivity, and environmental sustainability over traditional methods. Key areas of exploration include enzymatic catalysis and the use of heterogeneous solid acid catalysts.

Enzymatic Catalysis with Lipases: Biocatalysis using enzymes, particularly lipases, represents a significant "green" alternative to chemical synthesis. researchgate.net Lipases (EC 3.1.1.3) can catalyze esterification reactions under mild conditions, often in solvent-free systems, which reduces energy consumption and environmental impact. researchgate.netnih.gov Lipases derived from organisms like Candida antarctica (specifically the B-lipase, CalB) and Rhizomucor miehei are widely studied for the synthesis of various esters, including those with branched chains. mdpi.comtandfonline.com

The enzymatic synthesis of branched-chain esters has been successfully demonstrated for cosmetic ingredients, achieving high conversion rates. mdpi.com However, the steric hindrance of the substrate can significantly impact enzyme activity. tandfonline.comtandfonline.com For ethyl 2-ethylbutanoate, the presence of two ethyl groups at the α-carbon presents a sterically bulky environment around the carboxylic acid, which could pose a challenge for the active site of many lipases. Studies on the specificity of Candida antarctica B-lipase have shown that it is highly active for straight-chain fatty acids but can be less effective for more sterically hindered or short-chain acids. tandfonline.comtandfonline.com While direct research on the lipase-catalyzed synthesis of ethyl 2-ethylbutanoate is limited, the extensive work on other branched esters suggests it is a promising area for future investigation.

Solid Acid Catalysts: To overcome the problems associated with homogeneous acid catalysts like sulfuric acid (e.g., corrosion, difficult separation, and waste generation), research has turned to solid acid catalysts. csic.esgoogle.com These heterogeneous catalysts can be easily removed from the reaction mixture by filtration and are often reusable, making them ideal for continuous flow industrial processes. csic.es

Examples of solid acid catalysts explored for esterification include:

Polymer Resins: Ion-exchange resins like Amberlyst-16 have been effectively used as solid catalysts for the esterification of long-chain fatty acids with branched alcohols, demonstrating excellent yields in both batch and flow reactors. csic.es

Magnetic Nanoparticles: Advanced catalysts have been designed using magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) coated with poly(ionic liquid)s containing acidic groups (sulfonic or phosphotungstic acid). rsc.orgnih.gov These catalysts show high activity in the esterification of fatty acids and can be easily recovered from the reaction medium using an external magnet, with reports of high conversion rates even after multiple reuse cycles. rsc.orgnih.gov

Mixed Metal Oxides: Novel solid superacids, such as sulfated zirconia-silica-titania (SO₄²⁻/TiO₂-SiO₂), have been developed. google.com These materials exhibit high catalytic activity and selectivity for esterification reactions, offering a stable and long-lasting alternative to liquid acids. google.com

Although these systems have primarily been tested on other acids and alcohols, their successful application demonstrates a clear pathway for developing robust and recyclable catalysts for the industrial production of ethyl 2-ethylbutanoate.

Computational Chemistry and Spectroscopic Analysis of Ethyl 2 Ethylbutanoate

Quantum Chemical Studies and Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational landscape of flexible molecules like ethyl 2-ethylbutanoate. These computational methods allow for the prediction of stable conformers, their relative energies, and the energy barriers separating them.

Benchmarking Exchange-Correlation Functionals and ab initio Methods

The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical method and basis set. For carbonyl compounds, including esters like ethyl 2-ethylbutanoate, systematic investigations are conducted to benchmark various exchange-correlation functionals within Density Functional Theory (DFT) and ab initio methods. rsc.org High-resolution spectroscopy techniques are pivotal in validating and refining these computational approaches. rsc.org

Studies on related esters, such as ethyl butyrate, have shown that while many levels of theory can predict rotational constants with a deviation not exceeding 1-2%, certain methods are better suited for specific molecular features. rsc.orgrsc.org For instance, in molecules with a Cs configuration, like ethyl 2-ethylbutanoate, the MP2/6-311++G(d,p) level of theory has been found to provide very satisfactory results for predicting rotational constants. rsc.orgrsc.org This is in contrast to some other esters with C1 symmetry where this level of theory has proven problematic. rsc.org For esters where the CH2–(C=O)–O central moiety is substituted, such as in ethyl 2-methylbutyrate, the ωB97X-D/aug-cc-pVTZ level or B3LYP-D3/6-311+(+)G(df,pd) levels have been recommended. rsc.org

Conformational Space Sampling and Optimization

The conformational flexibility of ethyl 2-ethylbutanoate arises from the rotation around several single bonds. researchgate.net To explore the potential energy surface, a systematic conformational search is performed. This typically involves generating numerous starting geometries by systematically rotating around key dihedral angles. rsc.org These initial structures are then optimized using a chosen level of theory, such as MP2/6-311++G(d,p), to find the local minima on the potential energy surface. rsc.orgrsc.org Harmonic frequency calculations are subsequently performed to confirm that the optimized geometries correspond to true minima (i.e., have no imaginary frequencies). rsc.orgmdpi.com For a related compound, ethyl butyrate, this process yielded 14 distinct conformers. rsc.org

Microwave Spectroscopy for Gas-Phase Structure Elucidation

Microwave spectroscopy is a powerful experimental technique for determining the precise rotational constants and, consequently, the gas-phase structure of molecules. By analyzing the absorption of microwave radiation by a molecule in a low-pressure, jet-cooled environment, highly accurate structural information can be obtained.

Spectral Assignment and Rotational Constants

The microwave spectrum of a molecule like ethyl 2-ethylbutanoate is composed of numerous rotational transitions. The assignment of these transitions to a specific conformer is guided by the rotational constants predicted from quantum chemical calculations. rsc.org For similar esters, the analysis of the spectrum has allowed for the identification of multiple conformers present in the gas phase under molecular jet conditions. rsc.orgnih.gov

The experimentally determined rotational constants provide a stringent benchmark for the theoretical calculations. For ethyl 2-ethylbutanoate, which possesses a Cs symmetry, almost all levels of theory are reported to predict rotational constants with a deviation that often does not exceed 1–2%. rsc.orgrsc.org This good agreement between experimental and calculated rotational constants confirms the identification of the conformer.

Below is a table showcasing the kind of data obtained from such studies for a related Cs conformer of ethyl butyrate.

ParameterExperimental ValueCalculated Value (MP2/6-311++G(d,p))
A (MHz) 2959.9893(16)2977.1
B (MHz) 1143.5153(5)1152.0
C (MHz) 899.7828(4)904.3

Table adapted from a study on ethyl butyrate, illustrating typical data. rsc.org

Challenges in Predicting Lowest Energy Conformers with C1 Symmetry

While the prediction of structures with Cs symmetry, such as ethyl 2-ethylbutanoate, is often straightforward, significant challenges arise for molecules with C1 symmetry (i.e., no symmetry elements other than the identity). rsc.orgrsc.org For many esters, the most abundant conformer exhibits C1 symmetry, and its structural optimization has proven to be extremely difficult for several quantum chemical levels. rsc.org

A primary issue is the "plasticity" of certain dihedral angles, particularly the one around the carbonyl group. rsc.orgnih.gov This means that the calculated value of this angle, and consequently the predicted rotational constants, can vary significantly depending on the computational method and basis set used. nih.gov This large fluctuation complicates the assignment of the experimental spectrum, as it becomes difficult to match the predicted rotational constants to the experimental ones with confidence. nih.gov For instance, in ethyl butyrate, the lowest energy conformer has C1 symmetry, and initial optimizations at the MP2/6-311++G(d,p) level were problematic for guiding the spectral assignment. rsc.orgnih.gov This highlights the intricate interplay between molecular structure and computational methodology, especially for flexible molecules lacking symmetry.

Biochemical Pathways and Metabolic Roles of Ethyl 2 Ethylbutanoate

Occurrence and Formation in Biological Systems

While specific research on the complete biosynthetic pathway of Ethyl 2-ethylbutanoate is limited, its formation can be inferred from the well-documented synthesis of similar branched-chain esters in nature. foodb.ca

The biosynthesis of short and branched-chain ethyl esters in plants and microorganisms, such as yeast, typically originates from amino acid metabolism. researchgate.netnih.gov The established general pathway involves:

Amino Acid Catabolism: Branched-chain amino acids, such as isoleucine, leucine, and valine, are broken down via the Ehrlich pathway. researchgate.net This process converts the amino acids into their corresponding α-keto acids.

Formation of Branched-Chain Acyl-CoA: The α-keto acids are further metabolized to form branched-chain acyl-CoA molecules. For instance, isoleucine metabolism leads to the formation of 2-methylbutyryl-CoA. frontiersin.org Analogously, 2-ethylbutanoic acid would be the precursor acid for Ethyl 2-ethylbutanoate.

Esterification: The final step is the esterification of the branched-chain acyl-CoA with an alcohol, most commonly ethanol (B145695), which is a frequent product of microbial fermentation. This reaction is catalyzed by enzymes known as alcohol acyltransferases (AATs). researchgate.netnih.gov

Research on strawberry aroma biogenesis has shown that feeding the fruit L-isoleucine significantly increases the production of ethyl 2-methylbutanoate, highlighting the direct link between amino acid precursors and branched-chain ester formation. nih.gov Similarly, various yeasts are known to produce a range of these esters during fermentation, contributing to the flavor and aroma profiles of fermented foods and beverages. researchgate.netebi.ac.uk Although not directly documented for Ethyl 2-ethylbutanoate, this evidence suggests a probable biosynthetic route through the esterification of 2-ethylbutanoyl-CoA with ethanol in organisms where these precursors are available.

As a fatty acid ester, Ethyl 2-ethylbutanoate is intrinsically linked to lipid and fatty acid metabolism. hmdb.cafoodb.ca Fatty acid metabolism pathways are responsible for both the synthesis and degradation of fatty acids, which are crucial components of more complex lipids and serve as major energy sources.

Branched-chain fatty acids (BCFAs) and their esters are integrated into these pathways. The synthesis of BCFAs can occur when fatty acid synthase (FASN), the central enzyme in fatty acid synthesis, utilizes branched-chain acyl-CoAs (like those derived from amino acids) as primers instead of the usual acetyl-CoA. frontiersin.orgportlandpress.com

Once formed, esters like Ethyl 2-ethylbutanoate can be hydrolyzed by esterase enzymes. This breakdown releases the constituent alcohol (ethanol) and the branched-chain fatty acid (2-ethylbutanoic acid). These components can then enter other metabolic pathways. For instance, the fatty acid can be activated to its CoA derivative and undergo β-oxidation for energy production or be re-incorporated into other complex lipids like phospholipids (B1166683) or triglycerides. oup.com The hydrolysis of branched fatty acid esters is a critical metabolic step, managed by enzymes such as carboxyl ester lipase (B570770) (CEL), which is known to break down various dietary lipids. acs.org

Table 1: Metabolic Context of Ethyl 2-ethylbutanoate

Metabolic Process Involvement of Ethyl 2-ethylbutanoate Key Enzymes (General Pathway)
Biosynthesis Probable formation from 2-ethylbutanoyl-CoA and ethanol. Alcohol Acyltransferases (AATs)
Lipid Metabolism Participates as a branched-chain fatty acid ester. Esterases, Carboxyl Ester Lipase (CEL)

| Fatty Acid Metabolism | Its precursor acid is a product of amino acid catabolism and can be a substrate for fatty acid synthesis and degradation pathways. | Fatty Acid Synthase (FASN), β-oxidation enzymes |

Biological Roles and Cellular Processes

The metabolic fate of Ethyl 2-ethylbutanoate is closely tied to its functional roles within the cell.

Metabolomics databases identify Ethyl 2-ethylbutanoate as having a biological role as a nutrient and an energy source. hmdb.ca This function is realized upon its hydrolysis. The released 2-ethylbutanoic acid can be processed through fatty acid oxidation pathways to generate ATP, the primary energy currency of the cell. General studies on branched-chain fatty acids indicate their importance in maintaining energy balance and enhancing fat metabolism. oup.com

Ethyl 2-ethylbutanoate is also implicated in cell signaling processes. hmdb.ca Lipids and their derivatives are well-established signaling molecules that can modulate a wide array of cellular functions. They can act as second messengers or ligands for nuclear receptors, influencing gene expression and cellular responses. While specific signaling pathways directly modulated by Ethyl 2-ethylbutanoate have not been elucidated, a class of related lipids, the branched fatty acid esters of hydroxy fatty acids (FAHFAs), has been shown to possess anti-inflammatory and anti-diabetic signaling properties, underscoring the potential for branched-chain esters to participate in cellular communication. acs.org

Detection as a Biomarker in Biological Matrices

The presence of endogenous metabolites in biological fluids like urine and blood can serve as biomarkers for various physiological or pathological states. Ethyl 2-ethylbutanoate has been identified in human urine, indicating it is a product of endogenous metabolism or dietary intake that is excreted from the body. hmdb.ca

However, its specific application as a clinical biomarker has not been established in the scientific literature. This is in contrast to similar, structurally related compounds. For example, ethyl butanoate (a straight-chain isomer) has been investigated as a potential volatile organic compound (VOC) biomarker in exhaled breath for the detection of COVID-19. d-nb.infomedrxiv.orgresearchgate.net While Ethyl 2-ethylbutanoate is detectable in biological matrices, further research is required to determine if its levels correlate with specific diseases or metabolic conditions, which would be a prerequisite for its use as a diagnostic or prognostic biomarker.

Table 2: Compound Names Mentioned

Compound Name
2-ethylbutanoic acid
2-methylbutyl acetate
2-methylbutyryl-CoA
Acetic acid
Acetyl-CoA
Butyryl-CoA
Cholesterol
Ethanol
Ethyl 2-ethylbutanoate
Ethyl 2-methylbutanoate
Ethyl butanoate
Ethylmalonyl-CoA
Isoleucine
L-isoleucine
L-valine
Leucine
Methylmalonyl-CoA
Phospholipids
Propionyl-CoA
Triglycerides

Environmental Science and Fate of Ethyl 2 Ethylbutanoate

Environmental Fate and Transport Mechanisms

The environmental distribution of Ethyl 2-ethylbutanoate is governed by several key physicochemical and biological processes. These mechanisms determine its movement through and residence time in various environmental compartments, including water, air, and soil.

Biodegradation is a primary mechanism for the removal of Ethyl 2-ethylbutanoate from the environment. The compound is considered to be readily biodegradable. epa.gov Its predicted biodegradation half-life is approximately 4.27 days. epa.gov This relatively short half-life indicates that the compound is not expected to persist for long periods in environments with active microbial populations. The designation of "ready biodegradability" is based on a binary prediction model where a score of 1.00 indicates a positive result. epa.gov

ParameterPredicted ValueUnit
Biodegradation Half-Life4.27days
Ready Biodegradability1.00Binary (0/1)

In the atmosphere, the persistence of Ethyl 2-ethylbutanoate is largely determined by its reaction with hydroxyl radicals. The predicted rate of atmospheric hydroxylation for this compound is 1.07e-11 cm³/molecule-sec. epa.gov This rate suggests a relatively rapid degradation in the troposphere, limiting its potential for long-range atmospheric transport.

ParameterPredicted ValueUnit
Atmospheric Hydroxylation Rate1.07e-11cm³/molecule-sec

The mobility of Ethyl 2-ethylbutanoate in soil and its potential to accumulate in aquatic organisms are indicated by its soil adsorption coefficient (Koc) and bioconcentration factor (BCF), respectively. The predicted Koc value is 67.6 L/kg, which suggests low to moderate adsorption to soil and sediment organic matter. epa.gov This implies that the compound has the potential for some mobility in the soil column and may leach into groundwater.

The predicted bioconcentration factor is 11.8 L/kg. epa.gov This low BCF value indicates a minimal tendency for the compound to accumulate in the tissues of aquatic organisms.

ParameterPredicted ValueUnit
Soil Adsorption Coefficient (Koc)67.6L/kg
Bioconcentration Factor (BCF)11.8L/kg

Environmental Impact Considerations

The potential environmental impact of a chemical is related to its persistence in the environment and its tendency to bioaccumulate in organisms, which can lead to toxicity in the food web.

Based on its short biodegradation half-life of 4.27 days, Ethyl 2-ethylbutanoate is considered to have low persistence in the environment. epa.gov The primary degradation pathway is expected to be microbial breakdown. This process likely involves the hydrolysis of the ester bond to form ethanol (B145695) and 2-ethylbutanoic acid, which are then further mineralized by microorganisms. In the atmosphere, its reaction with hydroxyl radicals is the main degradation route. epa.gov

Sustainable Practices in Ethyl 2-ethylbutanoate Chemistry

The production of fine chemicals and flavor esters, including Ethyl 2-ethylbutanoate, is increasingly scrutinized through the lens of green chemistry. This field of chemical science focuses on designing products and processes that minimize the use and generation of hazardous substances. dergipark.org.tr The application of these principles to the synthesis of Ethyl 2-ethylbutanoate offers a pathway to reduce environmental impact, improve safety, and enhance efficiency. Sustainable practices in this context primarily revolve around the use of biocatalysis, the sourcing of renewable feedstocks, and the optimization of reaction conditions to conserve energy and reduce waste. dergipark.org.tryale.edu

Biocatalysis in Ester Synthesis

The cornerstone of green synthesis for esters like Ethyl 2-ethylbutanoate is the use of enzymes as catalysts, a practice known as biocatalysis. Traditional chemical synthesis, often the Fischer esterification of 2-ethylbutanoic acid and ethanol, typically requires strong acid catalysts (like sulfuric acid), high temperatures, and often results in unwanted byproducts and significant waste streams. researchgate.net

Biocatalysis offers a distinct advantage by utilizing enzymes, most commonly lipases, to perform the esterification under much milder conditions. researchgate.net While specific research focusing exclusively on the enzymatic synthesis of Ethyl 2-ethylbutanoate is limited, extensive studies on structurally similar esters, such as ethyl butanoate, provide a strong precedent. researchgate.netresearchgate.net Lipases like Candida antarctica lipase (B570770) B (CALB), Candida rugosa lipase, and Thermomyces lanuginosus lipase have demonstrated high efficacy in catalyzing esterification reactions. nih.govnih.govmdpi.com

Key advantages of this enzymatic route include:

Mild Reaction Conditions: Enzymatic reactions proceed at or near ambient temperatures and pressures, significantly reducing the energy requirements of the process. nih.gov

High Selectivity: Lipases are highly selective, which minimizes the formation of undesired side products and simplifies the purification process. skpharmteco.com

Reduced Waste: The need for harsh acid catalysts and subsequent neutralization steps is eliminated, preventing the generation of salt waste. researchgate.net

Solvent-Free Systems: Many lipase-catalyzed esterifications can be conducted in solvent-free systems, where the reactants themselves serve as the medium, or in environmentally benign solvents, further reducing the process's environmental footprint. researchgate.net

The direct enzymatic esterification would involve the reaction of 2-ethylbutanoic acid with ethanol, catalyzed by a lipase, to yield Ethyl 2-ethylbutanoate and water. The reusability of immobilized enzymes further enhances the economic and environmental viability of this approach. researchgate.net

Renewable Feedstocks and Atom Economy

A core principle of green chemistry is the use of renewable raw materials. yale.edu The two primary precursors for Ethyl 2-ethylbutanoate are 2-ethylbutanoic acid and ethanol.

Ethanol: Bio-ethanol, produced via the fermentation of sugars from crops like corn, sugarcane, or cellulosic biomass, is a readily available renewable feedstock. Its use can significantly lower the carbon footprint of the synthesis compared to using ethanol derived from fossil fuels.

2-Ethylbutanoic Acid: The sustainable sourcing of 2-ethylbutanoic acid is more complex. However, green chemistry principles encourage the development of synthetic routes that utilize renewable starting materials and maximize atom economy. One patented method, for example, describes a synthesis pathway starting from propionaldehyde (B47417) and an ethyl halogenation reactive magnesium, which is noted for its high atom economy and potential for industrial scale-up, avoiding some of the byproducts and low yields of other methods. google.com

Process Optimization and Energy Efficiency

Designing for energy efficiency is another fundamental aspect of sustainable chemistry. yale.edu As mentioned, biocatalytic processes inherently operate at lower temperatures than their conventional chemical counterparts. Further energy savings can be realized through process intensification techniques. For instance, the use of ultrasound in conjunction with enzymatic catalysis has been shown to reduce reaction times and improve yields in the synthesis of other esters by enhancing mass transfer. researchgate.net

The following table provides a conceptual comparison between a conventional chemical synthesis and a potential sustainable biocatalytic route for producing Ethyl 2-ethylbutanoate, based on established green chemistry principles.

Table 1: Comparison of Conventional vs. Sustainable Synthesis Routes for Ethyl 2-ethylbutanoate

Feature Conventional Route (Fischer Esterification) Sustainable Route (Biocatalysis)
Catalyst Strong mineral acid (e.g., Sulfuric Acid) Enzyme (e.g., Immobilized Lipase)
Temperature High (Often >100°C) Mild (Ambient to moderate, e.g., 30-60°C)
Pressure Atmospheric Atmospheric
Solvent Often excess reactant or organic solvent Solvent-free or green solvent (e.g., bio-based)
Byproducts Side-reaction products, salt from neutralization Primarily water
Waste Generation High (spent acid, neutralization salts) Low (biodegradable catalyst, minimal waste)
Energy Input High Low

| Feedstock Source | Typically fossil fuel-derived | Potentially fully renewable (e.g., Bio-ethanol) |

By integrating these sustainable practices—biocatalysis, renewable feedstocks, and energy-efficient processes—the production of Ethyl 2-ethylbutanoate can align more closely with the principles of green chemistry, resulting in a process that is safer, more efficient, and environmentally responsible.

Table 2: List of Chemical Compounds Mentioned

Compound Name
2-ethylbutanoic acid
2-methylbutanoic acid
Bio-ethanol
Ethanol
Ethyl 2-ethylbutanoate
Ethyl butanoate
Propionaldehyde
Sulfuric Acid

Analytical Methodologies for Ethyl 2 Ethylbutanoate

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation and analysis of volatile organic compounds like ethyl 2-ethylbutanoate. Gas chromatography, in particular, is well-suited for this purpose due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of ethyl 2-ethylbutanoate. In this method, the volatile compounds in a sample are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

The mass spectrum of ethyl 2-ethylbutanoate is characterized by specific ion fragments that allow for its unambiguous identification. nih.govnist.gov Experimental GC-MS data for ethyl 2-ethylbutanoate reveals a characteristic fragmentation pattern. nih.gov

Table 1: Top 5 Mass Spectral Peaks for Ethyl 2-ethylbutanoate

Mass-to-Charge Ratio (m/z) Relative Abundance
116.0 99.99
43.0 96.98
71.0 82.78
29.0 45.44
99.0 41.41

Source: Human Metabolome Database (HMDB) nih.gov

Chiral Gas Chromatography for Enantiomeric Analysis (e.g., related ethyl 2-methylbutanoate)

While ethyl 2-ethylbutanoate itself is not chiral, related compounds like ethyl 2-methylbutanoate possess a chiral center and exist as two enantiomers (R and S forms). Chiral gas chromatography is a specialized technique used to separate and quantify these enantiomers. This is crucial as enantiomers can have different sensory properties and biological activities.

In the analysis of the related compound, ethyl 2-methylbutanoate, in wine, chiral gas chromatography with a β-cyclodextrin stationary phase has been successfully employed. acs.orgnih.govacs.org Studies have shown that in red wines, the S-enantiomer of ethyl 2-methylbutanoate is almost exclusively present, with an average concentration of approximately 50 μg/L. acs.orgnih.govacs.org The olfactory thresholds of the enantiomers of ethyl 2-methylbutanoate differ, with the S-form having a lower threshold (1.53 μg/L) than a racemic mixture (2.60 μg/L), indicating different sensory impacts. acs.orgnih.govacs.org

Table 2: Enantiomeric Analysis of the related Ethyl 2-methylbutanoate in Wine

Enantiomer/Mixture Average Concentration in Red Wine Olfactory Threshold (in dilute alcohol)
(S)-ethyl 2-methylbutanoate ~50 μg/L 1.53 μg/L
Racemic mixture (R/S) - 2.60 μg/L

Source: Journal of Agricultural and Food Chemistry acs.orgacs.org

Advanced Spectroscopic and Sensor-Based Detection

Beyond traditional chromatographic methods, advanced spectroscopic and sensor-based technologies offer novel approaches for the detection of volatile esters like ethyl 2-ethylbutanoate, often providing high sensitivity and real-time monitoring capabilities.

Application of Photonic Crystal-Based Sensors for Trace Detection

Photonic crystal-based sensors represent an emerging technology for the sensitive detection of volatile organic compounds. mdpi.com These sensors are fabricated with a periodic nanostructure that interacts with light in a specific way. When an analyte like an ethyl ester adsorbs onto the sensor surface, it changes the refractive index of the material, leading to a detectable shift in the reflected or transmitted light spectrum.

A study on a one-dimensional photonic crystal sensor for the detection of ethyl butanoate, a structurally similar compound, demonstrated the potential of this technology for trace detection. nih.govd-nb.info The sensor was designed with a cavity layer that could be filled with a sample, such as exhaled breath. nih.govd-nb.info The presence of ethyl butanoate caused a shift in the Tamm plasmon resonance peak in the reflectance spectrum, allowing for its detection. nih.govd-nb.info This technology shows promise for the rapid and non-invasive detection of volatile esters.

Optical Sensing for Concentration Monitoring

Optical sensors provide a means for real-time concentration monitoring of volatile compounds. mdpi.com These sensors can be based on various principles, including changes in absorbance, fluorescence, or refractive index upon exposure to the target analyte. For instance, sensors based on photonic crystals can be used to monitor the concentration of substances by correlating the magnitude of the spectral shift to the analyte concentration. mdpi.com

In the context of ethyl butanoate detection using a photonic crystal sensor, the change in the concentration of the analyte from 0 to 100 ppm in dry exhaled breath led to a measurable shift in the resonance peak. nih.gov This demonstrates the capability of such sensors for concentration monitoring. The sensitivity of the sensor was reported to be 0.3 nm/ppm. nih.govd-nb.info

Quantitative Analysis and Detection Limits

The quantitative analysis of ethyl 2-ethylbutanoate involves determining its concentration in a sample. The detection limit of an analytical method is the lowest concentration of the analyte that can be reliably detected.

For the related compound ethyl 2-hydroxy-3-methylbutanoate, detection thresholds have been estimated using chiral gas chromatography. In water, the detection thresholds for the R- and S-forms were 4 µg/L and 1.5 µg/L, respectively. In red wine, the thresholds were significantly higher at 51 mg/L and 21 mg/L, respectively. oeno-one.eu

A photonic crystal-based sensor designed for detecting ethyl butanoate demonstrated a high sensitivity, with a calculated resolution of 7 ppm. nih.govd-nb.info The performance of such a sensor can be characterized by several parameters, as detailed in the table below.

Table 3: Performance Characteristics of a Photonic Crystal Sensor for Ethyl Butanoate Detection

Parameter Value
Sensitivity 0.3 nm/ppm or 260,486 nm/RIU
Resolution 7 ppm
Quality Factor 969

Source: Simple, efficient and accurate method toward the monitoring of ethyl butanoate traces nih.govd-nb.info

Applications and Industrial Relevance from a Research Perspective

Research into Flavor and Fragrance Chemistry

Ethyl 2-ethylbutanoate is a fatty acid ester recognized for its significant role in the flavor and fragrance industries. foodb.cachemimpex.com Its distinct aromatic properties make it a subject of interest in research focused on understanding and recreating natural flavors and scents.

Ethyl 2-ethylbutanoate is valued for its versatile and pleasant fruity aroma. chemimpex.comnih.gov It is described as having a fruity, tropical scent and is utilized as a flavoring agent in a variety of food products, including beverages, candies, and baked goods. chemimpex.comnih.gov In the fragrance industry, it serves as a key ingredient in perfumes and cosmetics, contributing a pleasant scent to personal care products. chemimpex.com The compound is noted for its stability and compatibility in various formulations. chemimpex.com

Table 1: Aroma Profile of Ethyl 2-ethylbutanoate

Aroma Descriptor Source(s)
Fruity chemimpex.com
Tropical nih.gov

Esters, including compounds structurally related to ethyl 2-ethylbutanoate, are crucial contributors to the fruity notes found in many fermented products.

Wine: In wines, various ethyl esters are considered vital odorants due to their fresh and fruity aromas. unizar.es For instance, related compounds like ethyl 2-methylbutanoate are known to contribute to black-berry fruit notes in red wines. researchgate.netacs.org The S-enantiomer of ethyl 2-methylbutanoate, in particular, has been shown to enhance blackberry descriptors. unizar.es While direct research focusing on ethyl 2-ethylbutanoate is less specific, the broader class of ethyl esters is fundamental to the fruity expression of wine. unizar.esresearchgate.net

Soy Sauce: Fruity notes are a key characteristic of raw soy sauce, with ethyl esters being identified as key components of this distinct aroma. tandfonline.com Studies on Japanese soy sauce have identified several ethyl esters, such as ethyl 2-methylpropanoate (B1197409) and ethyl 2-methylbutanoate, as imparting sweet and fruity notes. nih.govacs.org These esters are typical products of fermentation, accumulating predominantly during the intermediate stages. nih.govacs.org In one study, ethyl 2-ethylbutanoate was used as an internal standard for the quantitative analysis of other key fruity ethyl esters in soy sauce samples. tandfonline.com

Research into the stereoisomers of similar esters has revealed significant differences in their sensory perception and their ability to enhance other aromas. For example, studies on the enantiomers of ethyl 2-methylbutanoate in wine have shown that the (S)-form is primarily defined by fruity descriptors like green apple and strawberry, while the racemic mixture has a more generic fruity, solvent-like odor. acs.orgnih.gov The (S)-enantiomer was also found to have an enhancing effect on the perception of fruity aromas, specifically contributing to black-berry-fruit descriptors in aromatic reconstitutions. acs.orgnih.gov Similarly, the enantiomers of ethyl 2-hydroxy-4-methylpentanoate (B1259815) exhibit a synergistic effect in wine, where both forms contribute to the compound's perception. researchgate.net While these findings highlight the importance of stereochemistry in flavor perception for structurally similar esters, specific research on the perceptual interactions of ethyl 2-ethylbutanoate stereoisomers was not prominent in the reviewed literature.

Chemical Industry and Organic Synthesis Research

Beyond its applications in flavors and fragrances, ethyl 2-ethylbutanoate holds relevance in the broader chemical industry.

Ethyl 2-ethylbutanoate serves as a precursor in organic synthesis. For example, it is used in the preparation of ethyl 2-ethyl-2-methylbutanoate through a reaction with iodomethane (B122720). chemicalbook.com In this process, ethyl 2-ethylbutanoate is dissolved in a solvent like tetrahydrofuran (B95107) and treated with lithium diisopropylamide at low temperatures to form an enolate, which then reacts with the iodomethane to yield the final product. chemicalbook.com This demonstrates its utility as a building block for creating more complex molecules.

Esters are often utilized as solvents, and ethyl 2-ethylbutanoate is no exception. It is soluble in organic solvents such as propylene (B89431) glycol, paraffin (B1166041) oil, and kerosene. atamanchemicals.comwikipedia.org This property allows it to be used as a solvent in perfumes and as a plasticizer for cellulose. atamanchemicals.comwikipedia.org Its application as a solvent is part of its broader utility in various chemical processes, leveraging its ability to dissolve other substances. chemimpex.comthegoodscentscompany.com

Table 2: Physical Properties of Ethyl 2-ethylbutanoate Relevant to Industrial Applications

Property Value Source(s)
Appearance Colorless to pale yellow liquid chemimpex.comnih.gov
Boiling Point 151 - 157 °C chemimpex.comnih.gov
Density ~0.870 g/cm³ chemimpex.comnih.gov
Solubility Soluble in alcohol; practically insoluble in water thegoodscentscompany.com

Pharmaceutical and Agrochemical Applications (Research Focus)

From a research perspective, the direct application of Ethyl 2-ethylbutanoate in pharmaceutical and agrochemical formulations is not extensively documented in publicly available scientific literature. However, its chemical structure lends itself to potential applications as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Research has demonstrated the utility of Ethyl 2-ethylbutanoate as a precursor in organic synthesis. One notable example is its use in the synthesis of ethyl 2-ethyl-2-methylbutanoate. chemicalbook.comchemicalbook.com In this reaction, Ethyl 2-ethylbutanoate serves as the starting material, which is then methylated to produce the target molecule. This type of transformation highlights the potential of Ethyl 2-ethylbutanoate to be a building block for the creation of a variety of other chemical entities. While the specific pharmaceutical or agrochemical applications of the resulting ethyl 2-ethyl-2-methylbutanoate are not detailed in the available research, the synthesis itself showcases a practical application of Ethyl 2-ethylbutanoate as a reactive intermediate.

The synthesis of ethyl 2-ethyl-2-methylbutanoate from Ethyl 2-ethylbutanoate is typically achieved through a reaction with iodomethane in the presence of a strong base, such as lithium diisopropylamide (LDA), in a suitable solvent like tetrahydrofuran. The reaction proceeds with a high yield, demonstrating an efficient conversion of the starting ester. chemicalbook.comchemicalbook.com

Table 1: Synthesis of ethyl 2-ethyl-2-methylbutanoate from Ethyl 2-ethylbutanoate

ReactantReagentSolventProductYield
Ethyl 2-ethylbutanoateIodomethane, Lithium diisopropylamideTetrahydrofuranethyl 2-ethyl-2-methylbutanoate95% chemicalbook.comchemicalbook.com

While direct research into the pharmaceutical and agrochemical applications of Ethyl 2-ethylbutanoate is limited, its role as a chemical intermediate suggests a potential indirect contribution to these fields. Further research is needed to explore the biological activities of compounds derived from Ethyl 2-ethylbutanoate to fully understand its potential in these sectors.

Development of Novel Formulations and Products Based on Ethyl 2-ethylbutanoate

The development of novel formulations in the pharmaceutical and agrochemical industries often involves the use of esters for various purposes, including as solvents, co-solvents, and penetration enhancers. Although specific research on the use of Ethyl 2-ethylbutanoate in novel drug delivery or pesticide formulations is not widely reported, its properties as a short-chain fatty acid ester suggest potential areas of investigation.

Esters are known for their ability to solubilize active pharmaceutical ingredients (APIs) that have poor water solubility. nih.govoakwoodlabs.com Given that Ethyl 2-ethylbutanoate is a fatty acid ester, it could theoretically be explored as a component in formulations of poorly soluble drugs to enhance their bioavailability. foodb.ca Its character as a relatively small and simple ester might also be relevant in the context of developing transdermal drug delivery systems, where chemical properties can influence the permeation of drugs through the skin.

In the agrochemical sector, the formulation of pesticides often requires solvents that can dissolve the active ingredients and ensure their uniform application. The use of ester amides as solvents in phytosanitary formulations is an area of active research. google.com While not an ester amide itself, the solvent properties of Ethyl 2-ethylbutanoate could warrant investigation for similar applications.

It is important to note that these potential applications are speculative and based on the general properties of similar chemical compounds. There is a clear need for dedicated research to evaluate the efficacy and safety of Ethyl 2-ethylbutanoate in any specific pharmaceutical or agrochemical formulation. The lack of published studies in this area indicates that it is an unexplored field with opportunities for future research and development.

Q & A

Q. What are the standard protocols for synthesizing ethyl 2-ethylbutanoate, and how can purity be validated?

Ethyl 2-ethylbutanoate is typically synthesized via esterification of 2-ethylbutanoic acid with ethanol under acid catalysis. A detailed protocol involves dissolving intermediates (e.g., 2-ethyl-2-(methoxycarbonyl)butanoate) in toluene, adding tricarbonylphosphine and diphenylphosphoryl azide, and purifying via silica gel chromatography . Purity validation requires analytical techniques such as HPLC (retention time: 1.11 minutes) and LCMS (m/z 280 [M+H]⁺) . Confirmatory methods include ¹H-NMR to verify structural integrity (e.g., δ 3.92 ppm for methoxy groups) .

Q. How can researchers distinguish ethyl 2-ethylbutanoate from structurally similar esters using spectroscopic methods?

Key differentiating spectral features include:

  • ¹H-NMR : Ethyl 2-ethylbutanoate exhibits distinct splitting patterns for the ethyl groups (e.g., δ 0.99 ppm for terminal methyl protons) and ester carbonyl protons (δ 4.1–4.3 ppm) .
  • LCMS : Molecular ion peaks at m/z 144.21 (C₈H₁₆O₂) and fragmentation patterns unique to branching at the 2-position . Comparative analysis with databases (e.g., NIST Chemistry WebBook) is critical to avoid misidentification .

Q. What are the physicochemical properties of ethyl 2-ethylbutanoate, and how do they influence experimental design?

Key properties include:

  • Boiling point : 156.3°C (requires reflux setups for reactions above 100°C).
  • Vapor pressure : 2.91 mmHg at 25°C (demands fume hood use due to volatility) .
  • Flash point : 46.7°C (necessitates inert atmospheres for high-temperature reactions). Solubility in organic solvents (e.g., ethyl acetate/hexane mixtures) guides purification strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in ethyl 2-ethylbutanoate synthesis?

  • Catalyst screening : Test phosphine-based catalysts (e.g., tricarbonylphosphine) vs. traditional acid catalysts (H₂SO₄) to minimize side reactions .
  • Temperature control : Stirring at 95°C for 0.5 hours maximizes intermediate formation while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in multi-step syntheses . Statistical tools like Design of Experiments (DoE) can model variable interactions (temperature, catalyst loading) .

Q. What methodologies resolve contradictions in reported spectral data for ethyl 2-ethylbutanoate derivatives?

  • Cross-validation : Compare experimental NMR/LCMS data with synthetic intermediates (e.g., methyl 2-ethyl-2-(methylamino)butanoate, m/z 160 [M+H]⁺) to identify impurities .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in carbonyl regions.
  • Collaborative databases : Share raw data via platforms like PubChem to reconcile discrepancies .

Q. How can the stability of ethyl 2-ethylbutanoate under varying pH and temperature conditions be systematically assessed?

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via GC-MS .
  • pH profiling : Monitor ester hydrolysis rates in buffered solutions (pH 2–12) using HPLC quantification .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What advanced analytical techniques are required to characterize trace impurities in ethyl 2-ethylbutanoate?

  • High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., isomers with m/z < 0.001 differences) .
  • 2D-NMR (HSQC, HMBC) : Assign quaternary carbons and confirm branching in complex mixtures .
  • Headspace GC-MS : Detect volatile byproducts (e.g., residual ethanol) at ppm levels .

Methodological Guidelines

  • Data reproducibility : Triplicate runs with independent syntheses and blinded analysis reduce bias .
  • Error reporting : Quantify uncertainties in retention times (±0.02 minutes) and mass accuracy (±0.01 Da) .
  • Literature benchmarking : Compare yields and spectral data against peer-reviewed syntheses (e.g., EP 4 374 877 A2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.